![molecular formula C20H17BrO5 B14408351 9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- CAS No. 87393-66-6](/img/structure/B14408351.png)
9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- is a derivative of anthraquinone, an aromatic organic compound. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy- typically involves the following steps:
Oxidation of Anthracene: Anthracene is oxidized using chromium (VI) as the oxidant to produce anthraquinone.
Friedel-Crafts Reaction: Benzene and phthalic anhydride react in the presence of aluminum chloride (AlCl3) to form o-benzoylbenzoic acid, which is then cyclized to anthraquinone.
Diels-Alder Reaction: Naphthoquinone and butadiene undergo a Diels-Alder reaction followed by oxidative dehydrogenation to yield anthraquinone.
Industrial Production Methods
Commercial production of anthraquinone derivatives involves large-scale oxidation of anthracene, Friedel-Crafts technology, and Diels-Alder chemistry .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Anthraquinone can be oxidized to form various quinones.
Reduction: Reduction with copper yields anthrone.
Substitution: Sulfonation with sulfuric acid produces anthraquinone-1-sulfonic acid, which can further react to form chlorinated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) compounds.
Reducing Agents: Copper.
Sulfonating Agents: Sulfuric acid.
Major Products
Anthrone: Formed by reduction.
Chlorinated Derivatives: Formed by sulfonation and subsequent reactions.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione derivatives have significant applications in various fields:
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione derivatives involves:
Reduction to Dihydroxyanthracene: This compound can react with lignin, degrading it and making it more water-soluble.
Enzyme Inhibition: Some derivatives inhibit enzymes like topoisomerase I, which is a target for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: The parent compound, used widely in dyes and as a digester additive in papermaking.
Anthrone: A reduced form of anthraquinone, used in organic synthesis.
Chlorinated Anthraquinones: Formed by sulfonation and chlorination, used in various industrial applications.
Propiedades
Número CAS |
87393-66-6 |
|---|---|
Fórmula molecular |
C20H17BrO5 |
Peso molecular |
417.2 g/mol |
Nombre IUPAC |
3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H17BrO5/c1-10(22)12(5-6-21)7-11-8-14-18(16(24)9-11)20(26)17-13(19(14)25)3-2-4-15(17)23/h2-4,8-9,12,23-24H,5-7H2,1H3 |
Clave InChI |
QXVYLTKRRFYQEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCBr)CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


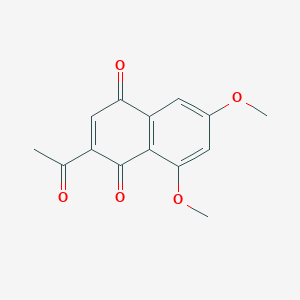
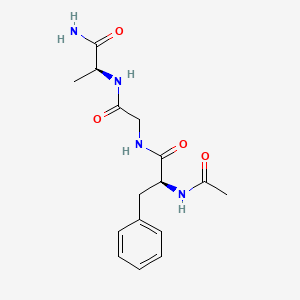
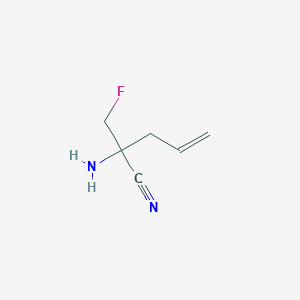
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
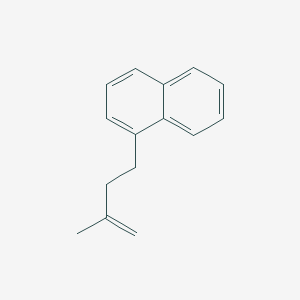
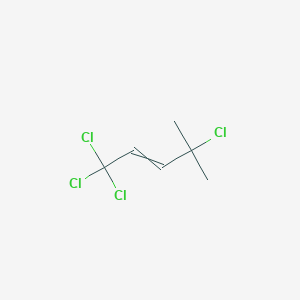
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
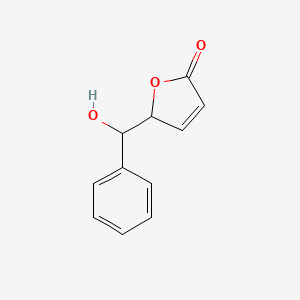
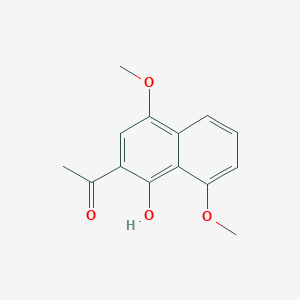
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)

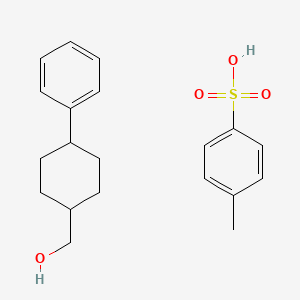
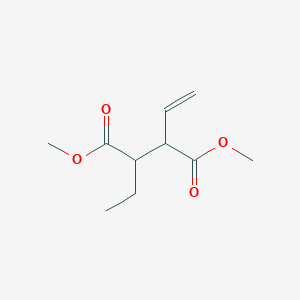
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
